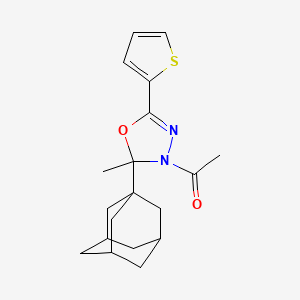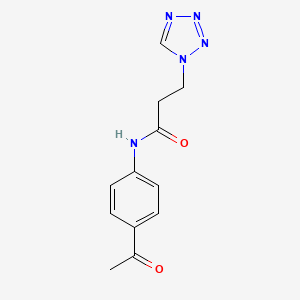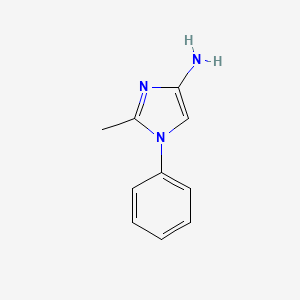
ETHYL 1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOXYLATE
Vue d'ensemble
Description
Ethyl 1-ethyl-2-methyl-1H-benzimidazole-6-carboxylate is a benzimidazole derivative, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fused benzene and imidazole ring system. This particular compound is characterized by the presence of an ethyl group at the 1-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position of the benzimidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOXYLATE can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The reaction conditions often involve heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-ethyl-2-methyl-1H-benzimidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazoles.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 1-ethyl-2-methyl-1H-benzimidazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of ETHYL 1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, some benzimidazole compounds inhibit tubulin polymerization, disrupting cell division and exhibiting anticancer activity. Others may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Ethyl 1-ethyl-2-methyl-1H-benzimidazole-6-carboxylate can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Lacks the ethyl ester group at the 6-position.
1H-Benzimidazole: The parent compound without any substituents.
2-Ethylbenzimidazole: Contains an ethyl group at the 2-position instead of the 1-position.
The uniqueness of ETHYL 1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOXYLATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
ethyl 3-ethyl-2-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-15-9(3)14-11-7-6-10(8-12(11)15)13(16)17-5-2/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRWIBBYNFDCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=C(C=C2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4318186.png)
![1-(4-fluorophenyl)-N-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4318187.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4318201.png)
![methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B4318206.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B4318214.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4318223.png)
![8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE](/img/structure/B4318232.png)

![2-({4-CYANO-5-[({[4-(DIETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE](/img/structure/B4318244.png)


![3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4318271.png)
![3-[(2-chlorophenyl)imino]-6-ethoxy-3,4-dihydro-2H-1,4-benzothiazin-2-one](/img/structure/B4318274.png)
